4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Description
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Properties
IUPAC Name |
4-[(E)-(4-methylphenyl)methylideneamino]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4S2/c1-10-4-6-11(7-5-10)9-15-18-13(16-17-14(18)19)12-3-2-8-20-12/h2-9H,1H3,(H,17,19)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKPJSCYXOJUCY-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-{[(E)-(4-methylphenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol , with the CAS number 474974-63-5 , is a member of the triazole family known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C14H12N4S2
- Molecular Weight : 300.41 g/mol
- Purity : >90%
The compound features a triazole ring substituted with thiol and thienyl groups, which are significant for its biological activity.
Biological Activity Overview
- Antimicrobial Properties :
-
Anticancer Activity :
- Studies have shown that derivatives of triazoles, including this compound, possess anticancer properties. For instance, compounds similar to this one have been tested against human cancer cell lines such as HCT-116 (colon carcinoma) and MDA-MB-231 (breast cancer), demonstrating significant cytotoxic effects .
- The mechanism often involves the inhibition of specific enzymes related to cancer cell proliferation .
- Antioxidant Activity :
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been found to inhibit key enzymes such as acetylcholinesterase, which plays a role in neurotransmitter breakdown. This inhibition can lead to increased levels of acetylcholine, enhancing synaptic transmission .
- Interaction with Biological Receptors : The triazole moiety enhances binding affinity to various biological receptors due to its polar nature and ability to form hydrogen bonds . This characteristic is essential for its pharmacological effects.
Case Studies
- Cytotoxicity Testing :
- Antimicrobial Screening :
Data Table: Biological Activity Summary
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of triazole compounds exhibit promising antimicrobial properties. A study by Sivakumar et al. (2020) synthesized various 1,2,4-triazole-3-thiol derivatives , including compounds similar to the target compound, and evaluated their antimicrobial activities against several bacterial strains including Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Candida albicans and Aspergillus niger. The results indicated that many synthesized compounds demonstrated good to moderate antimicrobial activity .
Antifungal Activity
Another study focusing on sulfur-containing triazole derivatives highlighted their effectiveness against fungal pathogens. The synthesis of mercaptotriazole derivatives revealed that certain modifications to the triazole structure could enhance antifungal activity. The research aimed to identify structural requirements necessary for effective antifungal properties .
Case Studies
Chemical Reactions Analysis
Alkylation of the Thiol Group
The thiol moiety undergoes nucleophilic substitution with alkyl halides or α-haloesters to form thioethers. This reaction is critical for modifying the compound’s solubility and biological activity.
Example Reaction with Ethyl Chloroacetate
Conditions :
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Solvent: DMF
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Base: Triethylamine
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Temperature: Room temperature
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Reaction Time: 2–4 hours
Product :
Ethyl 2-[[4-{(E)-(4-methylphenyl)methylidene}amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio]acetate
Yield : 80–85%
Mechanism :
The thiol group attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming a thioether bond.
Schiff Base Formation
While the amino group at position 4 is already part of a pre-existing Schiff base (methylideneamino), the thiol group can indirectly participate in further condensation reactions. For example, hydrolysis of the existing Schiff base (under acidic conditions) could regenerate a free amino group, enabling new Schiff base formation with aldehydes.
Example Protocol for Analogous Compounds :
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Hydrolysis :
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Reflux in 10% HCl/EtOH (1:1) at 80°C for 3 hours.
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Isolate 4-amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.
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Condensation :
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React with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) in ethanol.
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Catalyst: H₂SO₄ (2–3 drops)
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Reflux for 5 hours.
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Product :
4-[(E)-(4-fluorobenzylidene)amino]-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Yield : 70–81%
Oxidation to Disulfides
Thiol groups are prone to oxidation, forming disulfide bridges under mild oxidative conditions.
Conditions :
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Oxidizing Agent: H₂O₂ (3% in ethanol)
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Temperature: 25°C
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Reaction Time: 12 hours
Product :
Bis[4-{(E)-(4-methylphenyl)methylidene}amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl] disulfide
Yield : 60–65% (predicted based on analogous reactions)
Coordination with Metal Ions
The thiol and triazole nitrogen atoms act as ligands for transition metals, forming complexes with potential catalytic or therapeutic applications.
Example with Copper(II) :
Conditions :
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Metal Salt: CuCl₂·2H₂O
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Solvent: Methanol
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Molar Ratio (Ligand:Metal): 2:1
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Reaction Time: 4 hours
Product :
[Cu(C₁₃H₁₁N₄S)₂Cl₂]
Characterization :
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IR: Shift in ν(S–H) from 2575 cm⁻¹ (free thiol) to 2650 cm⁻¹ (coordinated).
Reaction with Hydrazine Derivatives
The thiol group reacts with hydrazine hydrate to form thiosemicarbazides, enabling further cyclization into bioactive derivatives.
Example Reaction :
Conditions :
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Hydrazine Hydrate (excess)
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Solvent: Propan-2-ol
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Temperature: 60°C
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Reaction Time: 3 hours
Product :
4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Yield : 85–90%
Q & A
Q. Critical Parameters :
- Solvent polarity (e.g., ethanol vs. methanol) affects reaction kinetics.
- Temperature control during reflux prevents side reactions like oxidation.
- Stoichiometric excess of formaldehyde (1.2–1.5 eq) improves Mannich base formation .
[Basic] Which spectroscopic techniques are essential for confirming the structure of this compound?
- NMR Spectroscopy :
- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) confirm the triazole-thiol tautomer .
- Mass Spectrometry : High-resolution MS validates the molecular ion peak (m/z 267.349 for C₁₅H₁₃N₃S) .
[Advanced] How can computational methods like DFT elucidate the electronic structure and tautomeric behavior of this compound?
Density Functional Theory (DFT) calculations provide insights into:
- Tautomeric Equilibrium : The thione-thiol tautomerism is influenced by solvent polarity. In non-polar solvents, the thione form (C=S) dominates, while polar solvents stabilize the thiolate anion .
- Frontier Molecular Orbitals : HOMO-LUMO gaps (e.g., 4.2–4.5 eV) predict reactivity. The thiophene ring contributes to electron delocalization, enhancing stability .
- NMR Chemical Shift Prediction : DFT-computed shifts (e.g., δ 8.3 ppm for triazole-H) match experimental data, validating structural assignments .
[Advanced] What strategies optimize the antimicrobial activity of this compound through structural modifications?
- Substituent Engineering :
- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the thiophene 2-position enhances activity against Staphylococcus aureus (MIC 8–16 µg/mL) .
- Mannich Base Derivatives : Adding morpholine or piperazine groups via aminomethylation improves solubility and biofilm penetration .
- Bioisosteric Replacement : Replacing the 4-methylphenyl group with 3,4-dimethoxyphenyl increases antifungal activity (e.g., 80% inhibition against Candida albicans) .
[Advanced] How do solvent effects influence the synthesis and tautomeric equilibrium of this triazole-thiol?
- Synthesis :
- Tautomerism :
[Advanced] How can researchers resolve contradictions in biological activity data across substituted analogs?
- Case Study :
- Contradiction : A 3,4-dimethoxyphenyl analog shows high antifungal activity in one study (MIC 4 µg/mL) but low activity (MIC >64 µg/mL) in another .
- Resolution : Differences arise from assay conditions (e.g., broth microdilution vs. agar diffusion) and microbial strain variability. Standardizing protocols (CLSI guidelines) and testing against isogenic mutant strains clarify structure-activity relationships .
[Basic] What purification techniques are recommended for isolating this compound?
- Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals (mp 128–130°C) .
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) removes unreacted thiosemicarbazides .
[Advanced] What role do coordination chemistry studies play in expanding the applications of this compound?
- Metal Complexation : The triazole-thiol acts as a bidentate ligand, forming complexes with Cu(II) and Zn(II). These complexes exhibit enhanced antioxidant activity (IC₅₀ 12–18 µM in DPPH assays) due to metal-centered redox activity .
- Structural Insights : X-ray crystallography of Cu(II) complexes reveals square-planar geometry, with bond lengths (Cu-S: 2.25 Å) confirming strong coordination .
[Basic] How is the purity of the synthesized compound validated?
- Chromatography : HPLC (C18 column, acetonitrile/water 70:30) shows a single peak (retention time 6.8 min) .
- Elemental Analysis : C, H, N, S percentages must align with theoretical values (e.g., C: 67.38%, H: 4.90%) .
[Advanced] What mechanistic insights explain the anti-inflammatory activity of Mannich base derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
